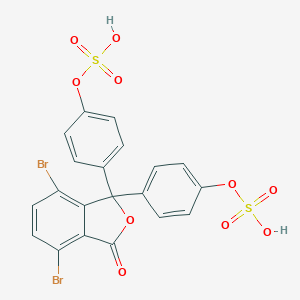

Dibromosulphthalein

説明

Dibromosulphthalein is a chemical compound that has been studied for its hepatic uptake and biliary excretion . It has been found to have albumin dependence and its uptake and excretion can be influenced by phenobarbital and nafenopin pretreatment .

Synthesis Analysis

The synthesis of this compound involves the formation of a metabolite of this compound (DBSP) in humans . This metabolite was found in bile specimens from postoperative patients with biliary drainage following cholecystectomy .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various chemical reactions. The metabolite of this compound was found to be resistant to β-glucuronidase and arylsulfatase and was remarkably stable in strongly acid and alkaline solutions .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. In addition to the unchanged this compound, a single polar metabolite of this compound was found after i.v. injection of 5 mg/kg of the diagnostic dye .科学的研究の応用

Hepatic Transport and Organic Anion Study : Singh and Jones (1986) researched the transport of DBSP in the isolated perfused rat liver as a model for hepatic organic anion transport. They discovered that uptake and biliary excretion of DBSP are carrier-mediated processes, potentially differing in sodium dependency and involving microtubules and microfilaments (Singh & Jones, 1986).

Investigations into Liver Cell Function : Blom, Keulemans, and Meijer (1981) explored the transport characteristics for uptake and release of DBSP by isolated rat liver cells. They observed that the uptake process is partly dependent on metabolic energy and independent of the sodium gradient across the membrane (Blom, Keulemans, & Meijer, 1981).

Biliary Excretion and Circadian Variations : Vonk, Scholtens, and Strubbe (1978) studied the biliary excretion of DBSP in unanaesthetized, freely moving rats, revealing circadian variations in maximal biliary transport and the influence of factors like anesthesia and starvation (Vonk, Scholtens, & Strubbe, 1978).

Role in Metabolism and Binding : Jirsa and Hykes (1966) examined the metabolism of DBSP, noting its conjugation with glutathione, which is significant for understanding liver function and drug metabolism (Jirsa & Hykes, 1966).

Effects on Hepatobiliary Transport : González et al. (1991) investigated the impact of Fasciola hepatica infestation on the hepatobiliary transport of organic anions, including DBSP, in rats. Their findings suggest variations in hepatic disposition depending on the stage of infestation (González et al., 1991).

Influence on Hepatic Transport by External Factors : Villa et al. (1990) explored how exhaustive exercise affects the hepatobiliary transport of organic anions, including DBSP, in rats, finding that exercise can impair biliary excretion (Villa, Collado, Almar, & González, 1990).

Nrf2 Activation and Biliary Excretion : Reisman, Csanaky, Yeager, and Klaassen (2009) investigated how Nrf2 activation influences the biliary excretion of sulfobromophthalein and its dibrominated analog, DBSP. Their study highlights the role of Nrf2-induced enzyme activity in the excretion of these compounds (Reisman, Csanaky, Yeager, & Klaassen, 2009).

Clinical Evaluation Applications : Bering (1956) utilized phenolsulphonphthalein, a compound related to DBSP, in evaluating hydrocephalus, demonstrating its clinical diagnostic utility (Bering, 1956).

Interaction with Other Drugs and Liver Function : Milne et al. (2000) studied the disposition of fexofenadine in the liver and the influence of DBSP on hepatic uptake and biliary excretion, offering insights into drug interactions and liver function (Milne, Larsen, Jørgensen, Bastlund, Stretch, & Evans, 2000).

Absorption and Biliary Recovery Studies : Nishida, Sato, Sasaki, and Nakamura (1994) researched the absorption of organic anions, including DBSP, when applied to the rat liver surface, contributing to our understanding of drug absorption and metabolism (Nishida, Sato, Sasaki, & Nakamura, 1994).

作用機序

特性

IUPAC Name |

[4-[4,7-dibromo-3-oxo-1-(4-sulfooxyphenyl)-2-benzofuran-1-yl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2O10S2/c21-15-9-10-16(22)18-17(15)19(23)30-20(18,11-1-5-13(6-2-11)31-33(24,25)26)12-3-7-14(8-4-12)32-34(27,28)29/h1-10H,(H,24,25,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANIYWVYGNJWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C3=C(C=CC(=C3C(=O)O2)Br)Br)C4=CC=C(C=C4)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169197 | |

| Record name | Dibromosulphthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17199-35-8 | |

| Record name | Dibromosulphthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromosulphthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

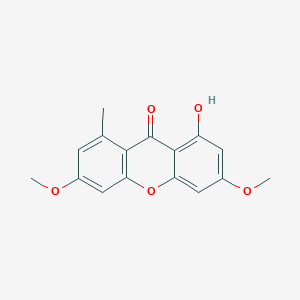

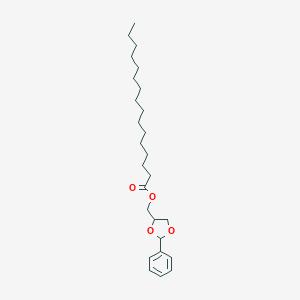

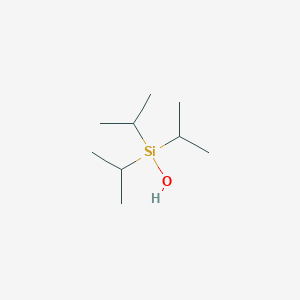

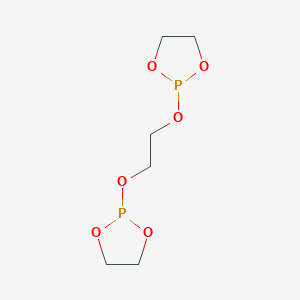

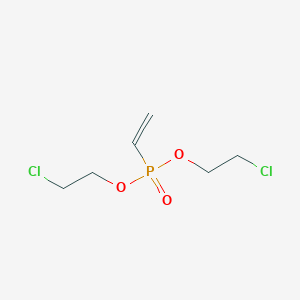

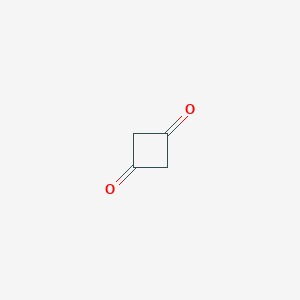

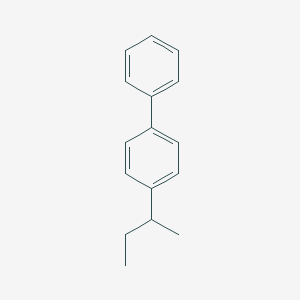

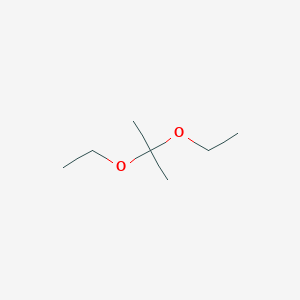

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)